Cas no 1806628-55-6 (3-(2-Chloropropanoyl)-5-ethylmandelic acid)

3-(2-Chloropropanoyl)-5-ethylmandelic acid 化学的及び物理的性質
名前と識別子
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- 3-(2-Chloropropanoyl)-5-ethylmandelic acid
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- インチ: 1S/C13H15ClO4/c1-3-8-4-9(11(15)7(2)14)6-10(5-8)12(16)13(17)18/h4-7,12,16H,3H2,1-2H3,(H,17,18)
- InChIKey: VBFXPPNEYSPVRZ-UHFFFAOYSA-N
- ほほえんだ: ClC(C)C(C1C=C(C(C(=O)O)O)C=C(CC)C=1)=O
計算された属性
- せいみつぶんしりょう: 270.0658866 g/mol
- どういたいしつりょう: 270.0658866 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 18
- 回転可能化学結合数: 5
- 複雑さ: 318
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 74.6
- ぶんしりょう: 270.71
- 疎水性パラメータ計算基準値(XlogP): 2.3
3-(2-Chloropropanoyl)-5-ethylmandelic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015027567-1g |
3-(2-Chloropropanoyl)-5-ethylmandelic acid |
1806628-55-6 | 97% | 1g |
1,519.80 USD | 2021-06-17 |
3-(2-Chloropropanoyl)-5-ethylmandelic acid 関連文献
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Shixin Wu,Jiamin Zeng,Hong Xie,Sum Huan Ng Anal. Methods, 2016,8, 7025-7029
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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Stefan A. Kobel,Olivier Burri,Mukul Girotra,Arne Seitz,Matthias P. Lutolf Lab Chip, 2012,12, 2843-2849
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Chuanliang Chen,Yao Xu,Shaohang Wu,Shasha Zhang,Zhichun Yang,Wenjun Zhang,Hongmei Zhu,Zhenzhong Xiong,Weitao Chen,Wei Chen J. Mater. Chem. A, 2018,6, 7903-7912
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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6. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
3-(2-Chloropropanoyl)-5-ethylmandelic acidに関する追加情報
3-(2-Chloropropanoyl)-5-ethylmandelic acid (CAS No. 1806628-55-6): An Emerging Compound in Pharmaceutical Research
3-(2-Chloropropanoyl)-5-ethylmandelic acid (CAS No. 1806628-55-6) is a novel compound that has garnered significant attention in the field of pharmaceutical research due to its unique chemical structure and potential therapeutic applications. This compound, characterized by its chloropropanoyl and ethylmandelic acid moieties, exhibits a range of biological activities that make it a promising candidate for further investigation.
The chemical structure of 3-(2-Chloropropanoyl)-5-ethylmandelic acid is composed of a substituted mandelic acid backbone with a chloropropanoyl group attached to the 3-position and an ethyl group at the 5-position. This specific arrangement of functional groups imparts unique properties to the molecule, including enhanced solubility and stability, which are crucial for drug development.
Recent studies have explored the pharmacological properties of 3-(2-Chloropropanoyl)-5-ethylmandelic acid. One notable area of research is its potential as an anti-inflammatory agent. In vitro experiments have demonstrated that this compound can effectively inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These findings suggest that 3-(2-Chloropropanoyl)-5-ethylmandelic acid may have therapeutic potential in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory properties, 3-(2-Chloropropanoyl)-5-ethylmandelic acid has also shown promise in cancer research. Preclinical studies have indicated that this compound can induce apoptosis in various cancer cell lines, including breast cancer and colon cancer cells. The mechanism of action appears to involve the modulation of key signaling pathways, such as the PI3K/AKT and MAPK pathways, which are frequently dysregulated in cancer cells.
The pharmacokinetic profile of 3-(2-Chloropropanoyl)-5-ethylmandelic acid has been another focus of recent research. Studies have shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. It has good oral bioavailability and a relatively long half-life, making it suitable for chronic administration. These characteristics are essential for developing effective therapeutic agents.
To further validate the therapeutic potential of 3-(2-Chloropropanoyl)-5-ethylmandelic acid, several clinical trials are currently underway. These trials aim to evaluate the safety and efficacy of the compound in human subjects with various inflammatory and cancer conditions. Preliminary results from phase I trials have been encouraging, with no significant adverse effects reported at therapeutic doses.
In conclusion, 3-(2-Chloropropanoyl)-5-ethylmandelic acid (CAS No. 1806628-55-6) represents a promising compound in pharmaceutical research. Its unique chemical structure and diverse biological activities make it a valuable candidate for further development as a potential therapeutic agent. Ongoing research and clinical trials will continue to elucidate its full potential and pave the way for its use in treating various diseases.
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